molecular formula C25H29N5O9S B2457499 ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 533871-44-2

ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2457499
CAS No.: 533871-44-2
M. Wt: 575.59
InChI Key: CJEDWWSFMLGCMO-UHFFFAOYSA-N
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Description

ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound featuring a 3,4,5-trimethoxyphenyl group, a 1,3,4-oxadiazole ring, and a piperazine moiety

Properties

IUPAC Name

ethyl 4-[4-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O9S/c1-5-38-25(32)29-10-12-30(13-11-29)40(33,34)18-8-6-16(7-9-18)22(31)26-24-28-27-23(39-24)17-14-19(35-2)21(37-4)20(15-17)36-3/h6-9,14-15H,5,10-13H2,1-4H3,(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEDWWSFMLGCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the 3,4,5-trimethoxyphenyl group:

    Formation of the sulfonyl piperazine moiety: This involves the sulfonation of piperazine followed by the attachment of the carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the sulfonyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

Scientific Research Applications

ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to its combination of a 3,4,5-trimethoxyphenyl group, a 1,3,4-oxadiazole ring, and a sulfonyl piperazine moiety. This unique structure allows it to interact with multiple molecular targets and exhibit diverse pharmacological activities .

Biological Activity

Ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on existing literature.

Chemical Structure

The compound features a piperazine core with various substituents, including a sulfonamide group and an oxadiazole moiety. The presence of the 3,4,5-trimethoxyphenyl group is particularly noteworthy for its influence on biological activity.

Anticancer Properties

Recent studies indicate that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The oxadiazole moiety is known to interact with various cellular targets involved in cancer proliferation and survival pathways. For instance:

  • Mechanisms of Action : Oxadiazoles have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
  • Cytotoxicity Studies : In vitro assays demonstrated that compounds containing the oxadiazole structure can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research indicates that similar oxadiazole derivatives have been effective against various bacterial strains and fungi:

  • In Vitro Studies : Compounds with oxadiazole rings have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis.

Antioxidant Effects

The presence of methoxy groups in the phenyl ring may enhance the compound's ability to scavenge free radicals:

  • Radical Scavenging Activity : Studies have indicated that methoxy-substituted phenolic compounds can exhibit significant antioxidant activity by neutralizing reactive oxygen species (ROS) and reducing oxidative stress in cells .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related oxadiazole derivative against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Assessment

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity.

Data Summary

Biological ActivityMechanismIC50/MIC ValuesReference
AnticancerInduces apoptosis via caspase activationIC50 = 15 µM
AntimicrobialDisrupts cell wall synthesisMIC = 32 µg/mL
AntioxidantScavenges free radicalsN/A

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves sequential steps: (i) formation of the 1,3,4-oxadiazole core via cyclization of acylhydrazides, (ii) sulfonylation of the piperazine ring, and (iii) carbamoylation at the benzenesulfonyl group. Critical parameters include solvent polarity (e.g., DMF for carbamoylation ), temperature control (60–80°C for oxadiazole formation ), and stoichiometric ratios (e.g., 1.2:1 coupling reagent-to-substrate ratio for amide bond formation ). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to achieve >95% purity.

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer: Use a combination of:
  • 1H/13C NMR : Assign peaks for the trimethoxyphenyl group (δ ~3.8–4.0 ppm for methoxy protons) and piperazine ring (δ ~3.4–3.6 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy .
  • FT-IR : Identify carbamate C=O stretching (~1700 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
  • X-ray crystallography (if crystals form): Resolve 3D conformation to validate steric interactions between the oxadiazole and piperazine moieties .

Q. What standard assays are used to evaluate its biological activity in preclinical studies?

  • Methodological Answer:
  • Enzyme inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with EC50 calculations and selectivity indices (normal vs. cancer cells) .
  • Receptor binding : Radioligand displacement assays (e.g., [3H]-labeled competitors) to determine Ki values .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer:
  • Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to the trimethoxyphenyl moiety to enhance solubility while monitoring LogP via HPLC-derived retention times .
  • Prodrug strategies : Replace the ethyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic soft spots (e.g., esterase cleavage) and modify susceptible regions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent cell passage numbers .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing 3,4,5-trimethoxyphenyl with 4-methoxyphenyl) to isolate substituent effects .
  • Data normalization : Apply Z-score or Grubbs’ test to exclude outliers in dose-response datasets .

Q. What computational approaches predict binding modes and target interactions?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina): Simulate interactions with ATP-binding pockets (e.g., PI3Kγ) using the oxadiazole as a hinge-binding motif .
  • MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to identify critical residues (e.g., Lys833 in kinases) .
  • QSAR modeling : Corporate Hammett σ values of substituents to predict activity cliffs .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Methodological Answer:
  • Co-solvent systems : Use Cremophor EL/PEG 400 (1:4 ratio) for intravenous administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) for sustained release, validated by dynamic light scattering (DLS) .

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